Biochemical Potency Against Human KHK-C: KHK-IN-1 vs. PF-06835919 and Compound 12
KHK-IN-1 inhibits recombinant human hepatic KHK-C with an IC50 of 12 nM in a fluorescence polarization (FP) assay, placing it in a comparable potency tier to the clinical candidate PF-06835919 (KHK-C IC50 = 10 nM) [1][2]. In contrast, the fragment-derived pyridine compound 12 (also referred to as KHK-IN-2) exhibits a substantially weaker hKHK IC50 of 0.45 µM (450 nM) in an enzymatic assay, making KHK-IN-1 approximately 37.5-fold more potent at the biochemical level [3]. Notably, within the same pyrimidinopyrimidine series, close analogs compound 38 (IC50 = 7 nM) and compound 47 (IC50 = 8 nM) show modestly higher potency than KHK-IN-1, illustrating that even intra-class substitution yields measurable potency differences [1].
| Evidence Dimension | Biochemical inhibition of recombinant human KHK-C |
|---|---|
| Target Compound Data | KHK-IN-1: IC50 = 12 nM (FP assay) |
| Comparator Or Baseline | PF-06835919: IC50 = 10 nM (KHK-C); Compound 12: hKHK IC50 = 0.45 µM (450 nM); Compound 38: IC50 = 7 nM; Compound 47: IC50 = 8 nM |
| Quantified Difference | KHK-IN-1 is ~37.5-fold more potent than compound 12; ~1.2-fold less potent than PF-06835919; ~1.7-fold less potent than compound 38 |
| Conditions | Recombinant human KHK-C; FP assay for KHK-IN-1; distinct enzymatic assay formats for PF-06835919 and compound 12 (not a single head-to-head study) |
Why This Matters
KHK-IN-1 provides single-digit nanomolar biochemical potency comparable to a clinical-stage inhibitor, enabling robust target engagement at concentrations well below those required for the widely used fragment-derived probe compound 12, thereby reducing the risk of off-target effects at experimentally effective doses.
- [1] Maryanoff BE, O'Neill JC, McComsey DF, Yabut SC, Luci DK, Jordan AD Jr, et al. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site. ACS Med Chem Lett. 2011 Apr 18;2(7):538-43. doi: 10.1021/ml200070g. View Source
- [2] Futatsugi K, Smith AC, Tu M, Raymer B, Ahn K, Coffey SB, et al. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose. J Med Chem. 2020 Nov 25;63(22):13546-13560. doi: 10.1021/acs.jmedchem.0c00944. View Source
- [3] Huard K, Ahn K, Amor P, Beebe DA, Borzilleri KA, Chrunyk BA, et al. Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK). J Med Chem. 2017 Sep 28;60(18):7835-7849. doi: 10.1021/acs.jmedchem.7b00947. View Source
